molecular formula C16H23NO5 B8468790 N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

Cat. No.: B8468790
M. Wt: 309.36 g/mol
InChI Key: XOGCYMFNVKHELE-UHFFFAOYSA-N
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Description

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a tert-butoxycarbonylamino group. These functional groups contribute to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester typically involves multiple steps. One common method includes the esterification of 2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst. This is followed by the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. The tert-butoxycarbonylamino group can be cleaved to release the active amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with aromatic residues in proteins, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)

InChI Key

XOGCYMFNVKHELE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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